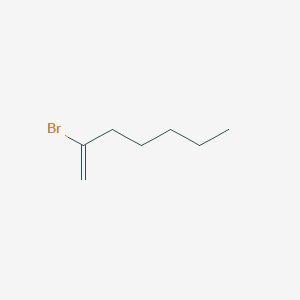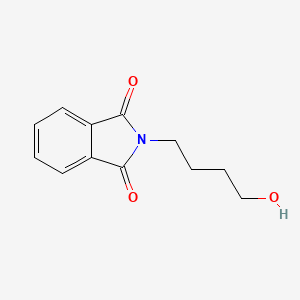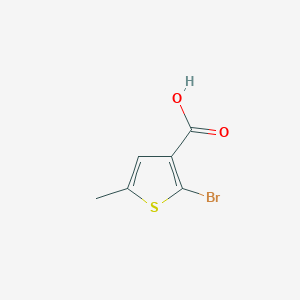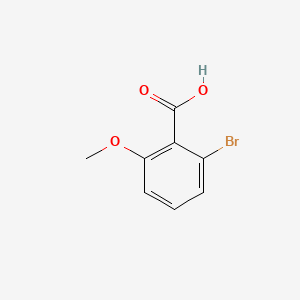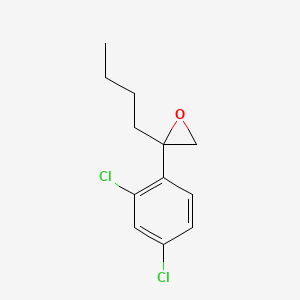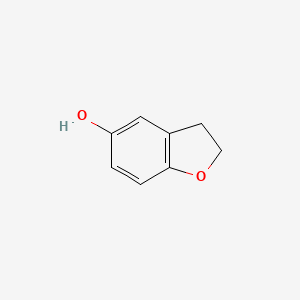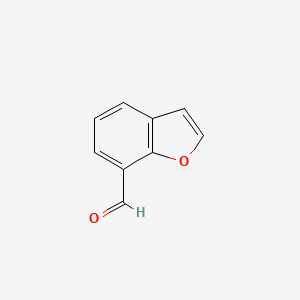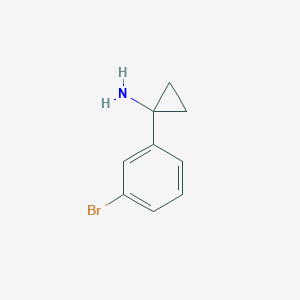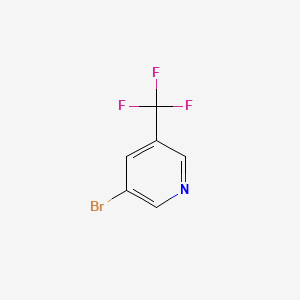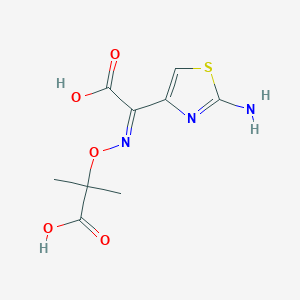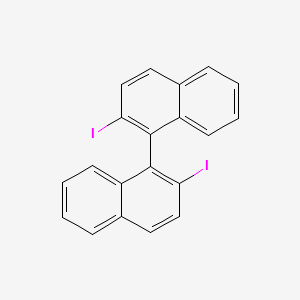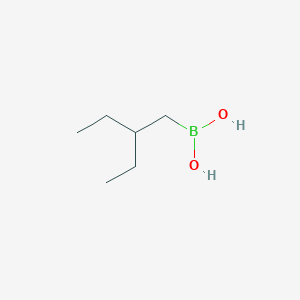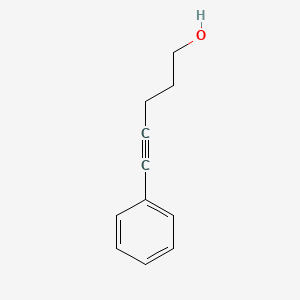![molecular formula C19H17BF7N3 B1279193 (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate CAS No. 862095-77-0](/img/structure/B1279193.png)
(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate
描述
(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate is a useful research compound. Its molecular formula is C19H17BF7N3 and its molecular weight is 431.2 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
科研应用
Chemical Synthesis and Properties
Rearrangement and Synthesis : Gstach and Seil (1990) reported the rearrangement of certain 1-aryl-4,5-dihydro-5-oxo-3H-1,2,4-triazolium tetrafluoroborates, which could be relevant to understanding the synthesis pathways of similar compounds like the one you're interested in (Gstach & Seil, 1990).
Cytotoxic Activity : A study by Azab, Aly, and Gobouri (2017) explored the synthesis of new azole and azine systems, which included compounds similar to the one you mentioned. They evaluated these compounds for their cytotoxic activity, highlighting the potential biomedical applications of such chemical structures (Azab et al., 2017).
Theoretical Studies and Synthesis : Zhang et al. (2019) conducted a theoretical study on the hydrazone-hydrazine tautomerism of intermediates in the synthesis of related compounds. This research offers insights into the molecular stability and structural features of similar triazolium compounds (Zhang et al., 2019).
Kinetic Studies : Becker et al. (1991) studied the kinetics and mechanisms involved in the azocoupling of 1,2,4‐triazolium salts, providing a deeper understanding of the chemical behavior and reactivity of these types of compounds (Becker et al., 1991).
Applications in Chemistry
Anion Receptors : Cai et al. (2013) developed a pyrrole-based triazolium-phane as a receptor for tetrahedral oxyanions. This study illustrates the potential application of triazolium compounds in selective anion recognition (Cai et al., 2013).
Synthesis and Structural Analysis : Huang et al. (2009) focused on the synthesis and structural analysis of a similar chiral bicyclic 1,2,4-triazolium salt, which can provide insights into the crystallographic properties of related compounds (Huang et al., 2009).
Novel Heterocyclic Systems : Gajdoš et al. (2005) synthesized new compounds including furo[3,2-b]pyrroles with a structure related to the compound of interest. Their work demonstrates the creation of novel heterocyclic systems with potential applications in medicinal chemistry (Gajdoš et al., 2005).
Heterocyclic Carbene Interconversions : Liu, Nieger, and Schmidt (2015) investigated the mesomeric betaine–N-heterocyclic carbene interconversions of similar 1,2,4-triazolium compounds, which could have implications for their use in coordination chemistry (Liu et al., 2015).
Synthesis and Reactivity : Ma et al. (2008) explored the synthesis and reactivity of annulated N-heterocyclic carbenes, showcasing the versatility of triazolium salts in coordination chemistry and organocatalysis (Ma et al., 2008).
性质
IUPAC Name |
(5R)-5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N3.BF4/c20-19(21,22)15-6-8-16(9-7-15)25-13-24-17(10-11-18(24)23-25)12-14-4-2-1-3-5-14;2-1(3,4)5/h1-9,13,17H,10-12H2;/q+1;-1/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOGJQUYCEOBY-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@H]1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457120 | |
| Record name | MolPort-035-785-440 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate | |
CAS RN |
862095-77-0 | |
| Record name | MolPort-035-785-440 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



